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Compound of Interest

Compound Name: (5-Bromo-2-nitrophenyl)methanol

Cat. No.: B1523646 Get Quote

This technical guide provides a detailed analysis of the spectroscopic data for (5-Bromo-2-
nitrophenyl)methanol (CAS No. 1241894-37-0). As a crucial intermediate in various synthetic

pathways, a thorough understanding of its spectral characteristics is paramount for

researchers, scientists, and professionals in drug development for quality control and structural

confirmation. While a complete set of publicly available, peer-reviewed spectral data for this

specific molecule is limited, this guide will synthesize foundational spectroscopic principles and

data from closely related analogs to present a comprehensive and predictive analysis. We will

delve into the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS), explaining the causal relationships between the molecular structure

and the spectral output.

Molecular Structure and Expected Spectroscopic
Features
(5-Bromo-2-nitrophenyl)methanol possesses a unique substitution pattern on the benzene

ring that dictates its spectroscopic behavior. The presence of a hydroxyl group (-OH), a

methylene bridge (-CH₂-), a bromine atom (-Br), and a nitro group (-NO₂) provides distinct and

predictable signals across different spectroscopic techniques. The ortho-position of the nitro

group relative to the methanol moiety introduces significant electronic effects, influencing the

chemical shifts in NMR and the vibrational frequencies in IR spectroscopy.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For (5-Bromo-2-nitrophenyl)methanol, both ¹H and ¹³C NMR are

essential for structural verification.

¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum will provide information on the number of different types of protons, their

chemical environment, and their proximity to other protons. The spectrum is predicted to show

signals for the aromatic protons, the methylene protons, and the hydroxyl proton.

Predicted ¹H NMR Data:

Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

-OH 2.0 - 4.0 Broad Singlet 1H N/A

-CH₂- ~4.9 Singlet 2H N/A

Ar-H3 ~8.0 Doublet 1H ~8.5

Ar-H4 ~7.7
Doublet of

Doublets
1H ~8.5, ~2.0

Ar-H6 ~7.9 Doublet 1H ~2.0

Causality Behind Predictions:

Aromatic Protons (H3, H4, H6): The strong electron-withdrawing nature of the ortho-nitro

group deshields the aromatic protons, shifting them downfield. H3 is expected to be a

doublet due to coupling with H4. H4 will appear as a doublet of doublets, coupling to both H3

and H6. H6 will be a doublet due to its coupling with H4.

Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing aromatic

ring and the oxygen atom, placing them in a deshielded environment. The proximity to the

nitro group likely shifts this signal further downfield compared to a standard benzyl alcohol.
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Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and

depends on the solvent, concentration, and temperature. It typically appears as a broad

singlet and may exchange with deuterium in D₂O. The intermolecular and intramolecular

interactions, influenced by the solvent, play a significant role in its chemical shift[1][2][3].

Experimental Protocol for ¹H NMR:

Sample Preparation: Dissolve 5-10 mg of (5-Bromo-2-nitrophenyl)methanol in
approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm

NMR tube. The choice of solvent can influence the chemical shifts[1][2][3].

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

Processing: Process the Free Induction Decay (FID) with an appropriate window function

(e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier

transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual

solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms and

their electronic environment.

Predicted ¹³C NMR Data:
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

-CH₂- ~61

Ar-C5 (C-Br) ~122

Ar-C4 ~132

Ar-C6 ~128

Ar-C3 ~125

Ar-C1 ~140

Ar-C2 (C-NO₂) ~149

Causality Behind Predictions:

Aromatic Carbons: The carbon attached to the nitro group (C2) will be the most downfield

due to the strong electron-withdrawing and deshielding effect of the nitro group. The carbon

bearing the bromine (C5) will be influenced by the halogen's electronegativity and will appear

in the mid-aromatic region. The other aromatic carbons will have chemical shifts determined

by the combined electronic effects of the substituents.

Methylene Carbon (-CH₂-): This carbon is attached to the aromatic ring and the hydroxyl

group, leading to a chemical shift in the typical range for benzylic alcohols.

Experimental Protocol for ¹³C NMR:

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration

(20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped for

¹³C detection.

Acquisition Parameters:

Use a standard proton-decoupled pulse sequence.
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Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160

ppm).

Use a pulse angle of 45-90 degrees.

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons,

although not strictly required for this molecule if only detection is needed.

Acquire a larger number of scans (e.g., 1024 or more) compared to ¹H NMR.

Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the spectrum to

the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data:

Functional Group
Predicted Absorption
Range (cm⁻¹)

Vibration Type

O-H 3500 - 3200 (Broad) Stretching

C-H (Aromatic) 3100 - 3000 Stretching

C-H (Aliphatic) 3000 - 2850 Stretching

N=O (Nitro) 1550 - 1500 (Asymmetric) Stretching

N=O (Nitro) 1360 - 1300 (Symmetric) Stretching

C=C (Aromatic) 1600 - 1450 Stretching

C-O 1260 - 1000 Stretching

C-Br 700 - 500 Stretching

Causality Behind Predictions:
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O-H Stretch: The hydroxyl group will exhibit a broad absorption band due to hydrogen

bonding.

Nitro Group Stretches: The nitro group will show two strong, characteristic absorption bands

corresponding to its asymmetric and symmetric stretching vibrations. These are often some

of the most intense peaks in the spectrum.

Aromatic and Aliphatic C-H Stretches: These will appear at their typical frequencies.

C-O Stretch: The stretching vibration of the C-O single bond in the alcohol will be present in

the fingerprint region.

C-Br Stretch: The carbon-bromine bond will have a characteristic absorption in the lower

frequency region of the spectrum.

Experimental Protocol for FT-IR:

Sample Preparation:

KBr Pellet Method: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a

transparent pellet using a hydraulic press[4][5].

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal and apply pressure to ensure good contact[5]. This method requires

minimal sample preparation.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the instrument and collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance or transmittance spectrum.
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Typically, scan the range from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z Value Interpretation

231/233
Molecular Ion Peak [M]⁺ (Characteristic 1:1

isotopic pattern for Bromine)

213/215 [M - H₂O]⁺

185/187 [M - H₂O - CO]⁺ or [M - NO₂]⁺

106 [C₇H₆O]⁺ (Fragment from loss of Br and NO₂)

77 [C₆H₅]⁺ (Phenyl cation)

Causality Behind Predictions:

Molecular Ion Peak: Due to the presence of a bromine atom, the molecular ion will appear as

a pair of peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity, corresponding to the natural

abundance of the ⁷⁹Br and ⁸¹Br isotopes. This is a key diagnostic feature.

Fragmentation Pattern: Under electron ionization, the molecule is expected to undergo

fragmentation. Common fragmentation pathways for benzyl alcohols include the loss of

water. The nitro group can also be lost as NO₂. Further fragmentation of the aromatic ring

can lead to smaller charged species.

Experimental Protocol for GC-MS (EI):

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg) in a volatile solvent

like dichloromethane or ethyl acetate (1 mL).
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Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

with an Electron Ionization (EI) source.

GC Conditions:

Injector: Split/splitless injector at 250°C.

Column: A non-polar capillary column (e.g., HP-5ms).

Oven Program: Start at a lower temperature (e.g., 100°C), then ramp up to a higher

temperature (e.g., 280°C) to ensure elution of the compound.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization Source: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: Scan a mass range that includes the expected molecular weight (e.g., m/z

40-300).

Data Integration and Structural Elucidation
Workflow
The comprehensive characterization of (5-Bromo-2-nitrophenyl)methanol relies on the

synergistic interpretation of data from NMR, IR, and MS. The following workflow illustrates this

process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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